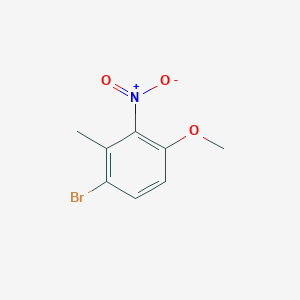1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
CAS No.: 85598-13-6
Cat. No.: VC2365183
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85598-13-6 |
|---|---|
| Molecular Formula | C8H8BrNO3 |
| Molecular Weight | 246.06 g/mol |
| IUPAC Name | 1-bromo-4-methoxy-2-methyl-3-nitrobenzene |
| Standard InChI | InChI=1S/C8H8BrNO3/c1-5-6(9)3-4-7(13-2)8(5)10(11)12/h3-4H,1-2H3 |
| Standard InChI Key | RZOPBDDNOSELGK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1[N+](=O)[O-])OC)Br |
| Canonical SMILES | CC1=C(C=CC(=C1[N+](=O)[O-])OC)Br |
Introduction
Structural Characteristics and Basic Properties
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is an organic compound with a benzene ring substituted by four different functional groups. Its molecular formula is C8H8BrNO3, with a calculated molecular weight of 246.06 g/mol. The compound's structure features a bromine atom at position 1, a methoxy group at position 4, a methyl group at position 2, and a nitro group at position 3 on the benzene ring. This specific arrangement of substituents contributes to its unique chemical behavior and potential applications.
The compound is identified by its CAS number 85598-13-6, which provides a unique identifier for chemical substances in scientific literature and databases. For precise chemical identification, the following identifiers are also associated with this compound:
Table 1: Chemical Identifiers of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-bromo-4-methoxy-2-methyl-3-nitrobenzene |
| CAS Number | 85598-13-6 |
| Molecular Formula | C8H8BrNO3 |
| Molecular Weight | 246.06 g/mol |
| Standard InChI | InChI=1S/C8H8BrNO3/c1-5-6(9)3-4-7(13-2)8(5)10(11)12/h3-4H,1-2H3 |
| Standard InChIKey | RZOPBDDNOSELGK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1N+[O-])OC)Br |
These identifiers provide a standardized way to refer to the compound in chemical databases and literature, ensuring accurate identification across various research platforms.
Physical and Chemical Properties
The physical properties of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene can be understood by examining its structural features and comparing with similar compounds. While specific experimental data for this exact compound is limited in the available literature, certain properties can be inferred based on its chemical structure and functional groups.
The presence of a bromine atom, which is a relatively large and electronegative substituent, contributes significantly to the compound's physical properties such as density and boiling point. Similarly, the nitro group, which is strongly electron-withdrawing, influences the electronic distribution within the molecule, affecting its reactivity and potentially its solubility in various solvents.
The methoxy group (-OCH3) at position 4 contains an oxygen atom with lone pairs of electrons, which can participate in hydrogen bonding with suitable solvents, potentially enhancing solubility in polar protic solvents. The methyl group (-CH3) at position 2 contributes to the hydrophobic character of the molecule and may influence its solubility in non-polar solvents.
From a chemical reactivity perspective, the presence of multiple functional groups creates a complex electronic environment within the molecule. The nitro group (-NO2) is strongly electron-withdrawing, deactivating the benzene ring toward electrophilic aromatic substitution reactions but potentially activating it toward nucleophilic aromatic substitution. The bromine atom can potentially serve as a leaving group in various substitution reactions, making this compound valuable as a synthetic intermediate.
Applications in Organic Synthesis
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its utility stems from the diverse functional groups present on the benzene ring, which provide multiple sites for further chemical modifications.
The compound's primary application lies in its role as an intermediate in multi-step synthetic pathways. The bromine atom at position 1 serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, enabling the formation of carbon-carbon bonds with a wide range of coupling partners.
In pharmaceutical development, this compound and its derivatives may serve as precursors for more complex molecules with potential biological activities. The nitro group can be reduced to an amino group, opening pathways for further functionalization through amide formation, reductive amination, or diazonium chemistry.
The methoxy group provides a site for potential demethylation to generate a phenol, which can then participate in various esterification or etherification reactions. The methyl group at position 2 can potentially undergo oxidation to form carboxylic acid derivatives or serve as a site for radical functionalization.
| Functional Group | Potential Transformation | Possible Applications |
|---|---|---|
| Bromine (C-Br) | Cross-coupling reactions (Suzuki, Stille, etc.) | Carbon-carbon bond formation |
| Nitro (-NO2) | Reduction to amino group | Precursor for amides, diazonium compounds |
| Methoxy (-OCH3) | Demethylation to phenol | Site for further functionalization |
| Methyl (-CH3) | Oxidation, radical functionalization | Diversification of molecular structure |
These transformations highlight the synthetic versatility of this compound and its potential applications in the development of more complex molecules with desirable properties.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | C8H8BrNO3 | 246.06 | Reference compound |
| 1-Bromo-2-methoxy-3-nitrobenzene | C7H6BrNO3 | 232.03 | No methyl group; methoxy at position 2 |
| 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | C7H5BrFNO2 | N/A | Fluoro instead of methoxy at position 4 |
| 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene | C8H8BrNO3 | 246.06 | Nitro group at position 5 instead of 3 |
These structural variations highlight the diversity of brominated methoxybenzenes and their potential applications in various synthetic pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume